1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene
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Overview
Description
1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzene, featuring a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 4-fluoro-2-methoxy-1-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Reduction: 1-Fluoro-4-methoxy-2-methyl-5-aminobenzene.
Substitution: 1-Methoxy-4-methoxy-2-methyl-5-nitrobenzene (if fluorine is replaced by methoxy group).
Scientific Research Applications
1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the methyl group present in 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene.
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene: Similar structure but with different positioning of substituents.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (methoxy and methyl groups) and electron-withdrawing (nitro and fluoro groups) substituents on the benzene ring creates a compound with distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-methyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFSGAVCCAHLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182880-71-3 |
Source
|
Record name | 4-Fluoro-5-methyl-2-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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